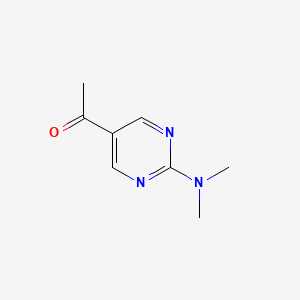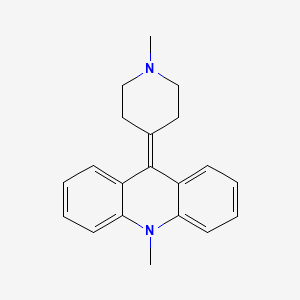
10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine is a chemical compound known for its unique structure and properties. It belongs to the class of acridine derivatives, which are known for their applications in various fields, including medicinal chemistry and material science.
準備方法
The synthesis of 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine involves several steps. The primary synthetic route includes the reaction of acridine derivatives with piperidine derivatives under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine can be compared with other acridine derivatives, such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent dye.
Amsacrine: Used as an antineoplastic agent in cancer treatment.
Proflavine: Known for its antiseptic properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C20H22N2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
10-methyl-9-(1-methylpiperidin-4-ylidene)acridine |
InChI |
InChI=1S/C20H22N2/c1-21-13-11-15(12-14-21)20-16-7-3-5-9-18(16)22(2)19-10-6-4-8-17(19)20/h3-10H,11-14H2,1-2H3 |
InChIキー |
UYRCSYOJRJQQMH-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=C2C3=CC=CC=C3N(C4=CC=CC=C42)C)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



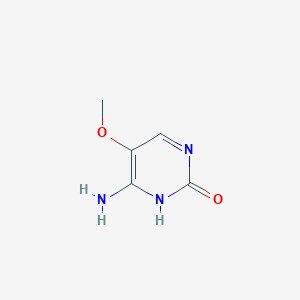




![(1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine](/img/structure/B11770932.png)
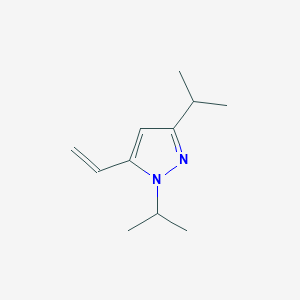

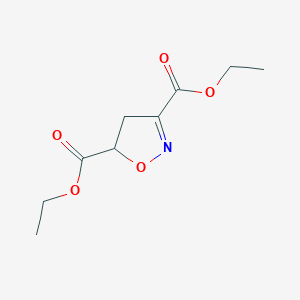
![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)

